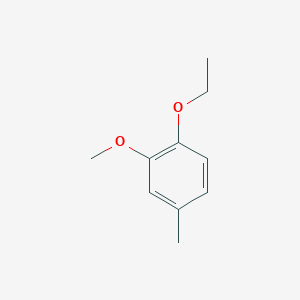

1-Ethoxy-2-methoxy-4-methylbenzene

Description

Properties

IUPAC Name |

1-ethoxy-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-12-9-6-5-8(2)7-10(9)11-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFRRWWZQIIACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343018 | |

| Record name | 1-Ethoxy-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33963-27-8 | |

| Record name | 1-Ethoxy-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Ethoxy 2 Methoxy 4 Methylbenzene

Friedel-Crafts Alkylation Approaches to 1-Ethoxy-2-methoxy-4-methylbenzene Synthesis

One potential, though challenging, pathway to synthesize this compound is through the Friedel-Crafts alkylation of a disubstituted benzene (B151609) precursor, such as 1-ethoxy-2-methoxybenzene (B107308). This method relies on introducing the methyl group onto the aromatic ring via an electrophilic aromatic substitution reaction. organic-chemistry.org

Electrophilic Aromatic Substitution Mechanisms in Alkoxybenzene Formation

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an atom on an aromatic ring, typically hydrogen, is replaced by an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism. masterorganicchemistry.com First, the electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E+). This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. masterorganicchemistry.com

Substituents already present on the benzene ring significantly influence the rate and regioselectivity of the reaction. libretexts.org Alkoxy groups (-OR), such as the methoxy (B1213986) and ethoxy groups in the precursor, are powerful activating groups. They donate electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com This electron donation is most pronounced at the ortho and para positions relative to the alkoxy group. Consequently, alkoxy groups are strong ortho, para-directors, guiding the incoming electrophile to these positions. youtube.comlibretexts.org

In the hypothetical methylation of 1-ethoxy-2-methoxybenzene, both the ethoxy and methoxy groups would direct the incoming methyl electrophile. The primary positions for substitution would be C4 (para to the methoxy group) and C6 (ortho to the ethoxy group). The substitution pattern is determined by the combined electronic effects and steric hindrance from the existing groups.

Catalysis and Reaction Condition Optimization for this compound Synthesis

The Friedel-Crafts alkylation requires a catalyst, typically a strong Lewis acid, to generate the carbocation electrophile from the alkyl halide precursor. masterorganicchemistry.com Common catalysts include aluminum trichloride (B1173362) (AlCl₃) and iron(III) chloride (FeCl₃). wikipedia.org The choice of catalyst and reaction conditions is critical for optimizing the synthesis of the target compound.

For a highly activated substrate like 1-ethoxy-2-methoxybenzene, using a very strong Lewis acid like AlCl₃ could lead to undesirable side reactions. Therefore, milder catalysts might be preferred to achieve better control. Reaction temperature is another crucial parameter; lower temperatures generally favor the desired product and minimize side reactions. The choice of solvent can also influence the reaction's outcome.

Table 1: Catalyst and Condition Considerations for Friedel-Crafts Alkylation

| Parameter | Consideration for this compound Synthesis | Rationale |

|---|---|---|

| Catalyst | Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or highly controlled amounts of AlCl₃. | The substrate is highly activated by two alkoxy groups; strong catalysts can cause over-alkylation and decomposition. |

| Temperature | Low to moderate temperatures (e.g., 0 °C to room temperature). | Helps to control the reaction rate, improving selectivity and reducing byproducts. |

| Solvent | Inert solvents like nitrobenzene (B124822) or carbon disulfide. | Solvents that do not react with the catalyst or intermediates are necessary for a clean reaction. |

| Reactant Ratio | Use of excess aromatic substrate relative to the alkylating agent. | Minimizes polyalkylation by increasing the probability of the electrophile reacting with the starting material instead of the more activated product. libretexts.org |

Yield Enhancement and Selectivity Control in Friedel-Crafts Processes

Two major limitations of Friedel-Crafts alkylation are the potential for carbocation rearrangements and polyalkylation. libretexts.org In the case of synthesizing this compound by methylation, rearrangement of the methyl carbocation is not an issue. However, polyalkylation is a significant concern because the product, containing three electron-donating groups, is even more activated than the starting material. libretexts.org

To enhance the yield of the mono-methylated product and control selectivity, specific strategies must be employed. Using a large excess of the 1-ethoxy-2-methoxybenzene substrate can statistically favor the methylation of the starting material over the product. Additionally, controlling the reaction temperature and using a less reactive catalyst can slow down the reaction, allowing for better control over the extent of alkylation. organic-chemistry.org

Selectivity is governed by the directing effects of the existing alkoxy groups. The C4 position is para to the methoxy group and meta to the ethoxy group, while the C5 position is meta to the methoxy group and ortho to the ethoxy group. Given that ortho, para-directing effects are dominant, substitution is expected primarily at positions 4 and 6. Steric hindrance from the ethoxy group might slightly disfavor the C6 position, potentially leading to a higher yield of the desired C4 methylated product.

Exploration of Alternative Synthetic Pathways for this compound

While Friedel-Crafts alkylation presents a possible route, alternative, more direct, and higher-yielding methods are generally preferred for the synthesis of such ethers. These often involve building the molecule through stepwise functional group transformations, particularly through etherification reactions.

Stepwise Functional Group Transformations in Substituted Benzene Synthesis

A more practical and common approach involves the modification of a readily available, similarly substituted benzene derivative. A highly plausible precursor for this compound is 4-methylguaiacol (also known as creosol or 2-methoxy-4-methylphenol). foreverest.net This compound already contains the required methoxy and methyl groups at the correct positions on the benzene ring. The synthesis is then reduced to a single, high-yielding step: the etherification of the phenolic hydroxyl group.

The synthesis of the precursor, 4-methylguaiacol, can itself be accomplished through various routes, often starting from even simpler materials like p-cresol (B1678582) (4-methylphenol).

Novel Etherification Reactions for Aromatic Systems

The most direct synthesis of this compound is the ethylation of the free phenolic hydroxyl group of 4-methylguaiacol. The classical method for this transformation is the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in an Sₙ2 reaction.

Modern advancements in etherification offer alternative conditions that can improve yields, reduce reaction times, and employ more environmentally benign reagents. organic-chemistry.org For instance, phase-transfer catalysts can be used to facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the alkyl halide. Other novel methods include metal-catalyzed etherification reactions that can operate under mild conditions. osti.gov Research has also explored reductive etherification of related aldehydes as a pathway to substituted ethers. osti.gov

Table 2: Comparison of Etherification Methods for Synthesizing this compound from 4-Methylguaiacol

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base (NaOH, K₂CO₃), Ethylating Agent (EtI, Et₂SO₄) | Reflux in a suitable solvent (e.g., acetone, ethanol) | Well-established, reliable, generally high yield. | May require harsh conditions; some reagents are toxic. |

| Phase-Transfer Catalysis | Base (aq. NaOH), Ethyl Halide, Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system (e.g., water/dichloromethane), often at room temperature. | Milder conditions, faster reaction rates, simplified workup. | Catalyst may need to be removed from the product. |

| Ultrasound-Assisted Synthesis | Base (K₂CO₃), Ethyl Bromide | Sonication in a solvent-free or minimal solvent system. | Significantly reduced reaction times, often improved yields. | Requires specialized sonication equipment. |

Microwave-Assisted Synthesis in Ethoxy- and Methoxybenzene Production

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced energy efficiency. researchgate.netchemsynthesis.com These benefits are particularly relevant to the synthesis of ethers, including ethoxy- and methoxybenzene derivatives. The application of microwave irradiation can accelerate the reaction rates of classic etherification reactions like the Williamson ether synthesis. nih.gov

The Williamson ether synthesis is a fundamental method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comyoutube.com In the context of this compound, a plausible microwave-assisted approach would involve the reaction of a suitably substituted phenol with an ethylating agent. The starting material would likely be 2-methoxy-4-methylphenol (B1669609) (creosol), which upon deprotonation with a base would form the corresponding phenoxide. This phenoxide would then act as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether.

The use of microwave irradiation in this process can significantly shorten the reaction time from hours to minutes. nih.govnih.gov The rapid heating of the polar reactants and solvent under microwave conditions leads to a significant acceleration of the reaction rate. doubtnut.com

A comparative study of conventional versus microwave-assisted synthesis often reveals a substantial improvement in reaction efficiency under microwave irradiation. For instance, reactions that might require several hours of reflux under conventional heating can often be completed within minutes in a microwave reactor, frequently with higher product yields. chemsynthesis.comnih.gov

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Starting Materials | 2-methoxy-4-methylphenol, Ethyl iodide, Base (e.g., K2CO3) | 2-methoxy-4-methylphenol, Ethyl iodide, Base (e.g., K2CO3) |

| Solvent | Acetone, DMF | Acetone, DMF |

| Temperature | Reflux (e.g., 56 °C for Acetone) | 100-150 °C |

| Reaction Time | 6-24 hours | 5-15 minutes |

| Typical Yield | Moderate to Good | Good to Excellent |

This table is a hypothetical representation based on typical outcomes of microwave-assisted ether synthesis and is not based on experimentally verified data for this specific compound.

The mechanism of microwave-assisted ether synthesis follows the same SN2 pathway as the conventional method, where the alkoxide ion displaces the halide from the alkyl halide. The primary role of the microwaves is to provide efficient and uniform heating, thereby increasing the kinetic energy of the molecules and the frequency of effective collisions.

Industrial and Scale-Up Considerations in the Preparation of this compound

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

Choice of Synthetic Route: While the Williamson ether synthesis is a robust method, for industrial applications, alternative routes like the Ullmann condensation might be considered, especially if the starting materials are more readily available or cost-effective. wikipedia.orgorganic-chemistry.org The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. researchgate.netwikipedia.org However, the Williamson synthesis is often preferred for its generally milder conditions and avoidance of heavy metal catalysts, which can be problematic for waste disposal and product purity. nih.gov

Raw Material Sourcing and Cost: The cost and availability of the starting materials, namely 2-methoxy-4-methylphenol and the ethylating agent, are primary economic drivers. The choice between different ethylating agents (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) will depend on a trade-off between reactivity, cost, and handling safety.

Reaction Conditions and Optimization:

Solvent Selection: The choice of solvent is critical. For industrial scale, factors such as cost, toxicity, flammability, and ease of recovery are paramount. While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, their high boiling points and potential for decomposition can complicate product isolation and solvent recycling. Greener solvent alternatives are increasingly sought in industrial processes.

Base Selection: The choice of base (e.g., sodium hydroxide, potassium carbonate, sodium hydride) will influence the reaction rate and work-up procedure. The use of a strong, yet inexpensive and easy-to-handle base is desirable.

Process Safety: The etherification reaction can be exothermic, and proper heat management is crucial on a large scale to prevent runaway reactions. The use of flammable solvents and reactive reagents necessitates robust safety protocols and reactor design.

Catalyst (if applicable): If a catalytic process is employed (e.g., a phase-transfer catalyst in Williamson synthesis or a copper catalyst in Ullmann condensation), the cost, efficiency, and ease of separation and recovery of the catalyst are important considerations.

Downstream Processing and Purification:

Work-up: The work-up procedure must be efficient and minimize waste generation. This typically involves quenching the reaction, separating the organic and aqueous phases, and washing the organic layer to remove unreacted starting materials and by-products.

Purification: The final product must meet specific purity requirements. Distillation is a common method for purifying liquid ethers. The design of the distillation column and the optimization of its operating parameters are critical for achieving the desired purity and minimizing product loss.

Table 2: Key Industrial and Scale-Up Considerations

| Consideration | Key Factors |

| Synthetic Route | Williamson vs. Ullmann, atom economy, catalyst requirements. |

| Raw Materials | Cost, availability, purity, and safety of starting materials. |

| Reaction Conditions | Solvent selection (cost, safety, recovery), base selection, temperature and pressure control, reaction time. |

| Process Safety | Exothermicity management, handling of flammable and corrosive materials, pressure relief systems. |

| Downstream Processing | Efficient work-up, phase separation, waste stream management. |

| Purification | Distillation efficiency, product purity specifications, energy consumption. |

| Economic Viability | Overall process cost, throughput, market demand. |

The successful scale-up of the synthesis of this compound hinges on a holistic approach that balances chemical efficiency with economic and safety considerations. frontiersin.org

Advanced Applications and Derivative Research of 1 Ethoxy 2 Methoxy 4 Methylbenzene

Applications in Organic Synthesis as an Intermediate

The true value of the 1-ethoxy-2-methoxy-4-methylbenzene structure in organic synthesis is realized through its functionalized derivatives, particularly the aldehyde form, 4-ethoxy-3-methoxybenzaldehyde (B93258). This compound, also known as ethylvanillin, acts as a crucial building block for more elaborate chemical structures.

Precursor in the Synthesis of Complex Molecules

Research has demonstrated the role of 4-ethoxy-3-methoxybenzaldehyde as a precursor in the synthesis of complex stilbene (B7821643) derivatives. For instance, the compound 1-ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene has been synthesized using a Wittig reaction. This reaction involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with diethyl p-nitrobenzyl phosphonate (B1237965) in the presence of a sodium ethoxide catalyst. Such stilbene derivatives are of interest for their potential applications in nonlinear optics and other material sciences. The synthesis pathway highlights the utility of the ethylvanillin core in constructing molecules with extended conjugation and specific electronic properties.

The synthesis of 4-ethoxy-3-methoxybenzaldehyde itself can be achieved through the ethylation of vanillin (B372448), a common and renewable starting material. One documented method involves reacting vanillin with diethyl sulfate (B86663) in an aqueous solution of sodium hydroxide. nih.gov Another approach uses ethyl iodide in the presence of sodium hydroxide. prepchem.com This straightforward conversion makes 4-ethoxy-3-methoxybenzaldehyde an accessible intermediate for more complex syntheses.

Role in the Development of Specialty Chemicals

The function of 4-ethoxy-3-methoxybenzaldehyde as a precursor extends to its role in developing specialty chemicals. Specialty chemicals are valued for their specific functions, and the derivatives of ethylvanillin are no exception. The synthesis of specifically substituted stilbenes, as mentioned previously, is a clear example of creating a performance-enhancing chemical from a readily available intermediate. Furthermore, this aldehyde is listed as a flavoring agent in food additive databases, underscoring its application as a specialty chemical in the food and fragrance industries. nih.gov The ability to selectively demethylate related methyl aryl ethers to produce compounds like 4-ethoxy-3-hydroxybenzaldehyde (B1346586) further expands the range of accessible specialty chemicals from this structural family. orgsyn.org

Materials Science Applications of this compound and its Derivatives

While direct applications of this compound in materials science are not widely documented, the research on its structural analogs provides significant insight into its potential. A key structural analog, 2-methoxy-4-vinylphenol (B128420) (MVP), which maintains the core methoxy (B1213986) and alkyl-substituted benzene (B151609) ring, is a promising monomer for creating advanced polymers.

Potential in Polymer and Resin Development

Lignin-derived 2-methoxy-4-vinylphenol (MVP) is being actively investigated as a bio-based monomer for creating both thermoplastics and thermoset polymers. mdpi.comnih.gov Research has shown that MVP can be functionalized to prepare monomers suitable for radical polymerizations. These monomers have been successfully used in solution and emulsion polymerization techniques to produce a range of homo- and copolymers with varied thermal properties. mdpi.com This work showcases the potential for creating sustainable plastics and resins from monomers that are structurally analogous to derivatives of this compound. The presence of the vinyl group in MVP is key to its polymerizability, a feature that could potentially be introduced into derivatives of this compound to create novel monomers.

Functional Materials Design and Fabrication

The research into MVP extends into the design and fabrication of functional materials. By creating divinylbenzene (B73037) (DVB)-like monomers from MVP, where two MVP units are linked together, researchers have fabricated thermosetting materials. nih.gov These monomers can be thermally crosslinked with thiol-bearing reagents to produce thermosets with different crosslinking densities and, consequently, different mechanical and thermal properties. nih.gov This approach allows for the tailored design of functional materials, from rigid plastics to softer resins, all originating from a bio-based, lignin-derived platform. mdpi.com This highlights a clear pathway for how derivatives of this compound could be similarly modified to create a new class of functional polymers and materials.

Research on Structural Analogs and Derivatives of this compound

Current research provides a roadmap for the potential applications of this compound by focusing on its more reactive derivatives and structural analogs. The study of 4-ethoxy-3-methoxybenzaldehyde as an intermediate demonstrates a clear and established path for its use in the synthesis of complex, functional molecules like stilbenes. nih.gov Its synthesis from vanillin provides a reliable and scalable route to this key precursor. prepchem.com

Simultaneously, the exploration of structural analogs like 2-methoxy-4-vinylphenol (MVP) in polymer science is opening new avenues for bio-based materials. mdpi.comnih.gov Studies on the polymerization of MVP into thermoplastics and its use in creating crosslinked thermosets are particularly promising. mdpi.comnih.gov This research expands the scope of functional materials that can be derived from lignin (B12514952) and provides a strong indication of the untapped potential of the broader class of methoxy- and ethoxy-substituted benzene derivatives.

Table of Compound Properties

This table summarizes the properties of the key compounds discussed in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Ethoxy-3-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 120-25-2 |

| 2-Methoxy-4-vinylphenol (MVP) | C₉H₁₀O₂ | 150.17 | 7786-61-0 |

| Vanillin | C₈H₈O₃ | 152.15 | 121-33-5 |

| 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene | C₁₇H₁₇NO₄ | 299.32 | Not Available |

Structure-Activity Relationship (SAR) Studies via Directed Functionalization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological or material properties. mdpi.com For a molecule like this compound, SAR studies would involve systematic chemical modifications—known as directed functionalization—to probe and optimize a desired activity.

The process typically begins with identifying a "hit" compound that exhibits a particular effect, after which analogues are synthesized to improve potency or other properties. mdpi.com In the context of this compound, directed functionalization could explore several avenues:

Alkoxy Group Modification: The ethoxy and methoxy groups could be altered to other alkoxy chains of varying lengths or branching to study the impact of lipophilicity and steric bulk on activity.

Aromatic Ring Substitution: Additional functional groups could be introduced onto the benzene ring to modulate electronic properties, hydrogen bonding potential, or metabolic stability.

Methyl Group Transformation: The benzylic methyl group can be oxidized to an aldehyde, carboxylic acid, or converted into other functional moieties, providing a key handle for derivatization.

These focused modifications allow researchers to build a comprehensive understanding of the pharmacophore or materiophore, guiding the design of more effective compounds. mdpi.com

Comparative Studies with Substituted Diaryl Ethers

The key structural differences lead to distinct properties that form the basis of comparative analysis:

| Property | This compound (Alkyl Aryl Ether) | Substituted Diaryl Ether |

| Conformational Flexibility | The alkyl chain (ethyl group) provides significant rotational freedom. | Rotation around the Ar-O bonds is more restricted, leading to a more defined three-dimensional shape. |

| Electronic Character | The alkyl group is an electron-donating group through an inductive effect. | The second aryl group's electronic influence depends on its own substituents, which can be either electron-donating or withdrawing. |

| Synthetic Accessibility | Typically synthesized via Williamson ether synthesis from a phenol (B47542) and an alkyl halide. | Often requires metal-catalyzed cross-coupling reactions, such as those involving palladium or copper. researchgate.net |

| Potential Applications | Often explored as building blocks, solvents, or fragrance components. | Commonly used as high-performance thermal fluids, in polymer backbones, and as scaffolds in medicinal chemistry. |

Such comparative studies are crucial for selecting the appropriate ether scaffold based on the desired balance of thermal stability, chemical reactivity, and conformational dynamics for a specific application.

Synthesis and Characterization of Novel Stilbene Derivatives

Stilbenes (1,2-diphenylethenes) are a class of compounds with significant applications in materials science and pharmacology due to their unique photochemical properties and biological activities. nih.govwiley-vch.de The scaffold of this compound is a valuable precursor for creating highly substituted, novel stilbene derivatives.

A specific example is the synthesis of 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene. nih.gov This reaction involves the condensation of a benzaldehyde (B42025) derivative (derived from the this compound framework) with a substituted phenylacetic acid.

Reaction Scheme:

In a typical procedure, a precursor such as 4-formyl-1-ethoxy-2-methoxybenzene is reacted with 4-nitrophenylacetic acid in the presence of a base like sodium ethoxide. The mixture is stirred at a controlled low temperature to yield the target stilbene derivative. nih.gov

The resulting product, 1-ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, has been characterized using crystallographic techniques. These studies reveal important structural details, such as a significant dihedral angle of 42.47° between the two aromatic rings and a notable twist in the nitro group relative to its attached ring. nih.gov Such structural characterizations are vital for understanding the molecule's electronic and photophysical properties.

Methodological Developments in Analytical Chemistry utilizing Alkoxybenzenes

Alkoxybenzenes, as a class of compounds, possess physicochemical properties that make them useful in the development of new analytical methods. Their moderate polarity, potential for hydrogen bonding via the ether oxygen, and aromatic character allow for unique interactions that can be exploited for separation and detection.

Applications as Extractants in Complex Matrix Analysis

In modern analytical chemistry, particularly for food safety and environmental monitoring, the analysis of trace contaminants within highly complex matrices (e.g., animal feed, soil, biological fluids) is a significant challenge. researchgate.net The success of such analyses, often performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), depends heavily on the initial sample preparation, specifically the extraction step. researchgate.net

Alkoxybenzenes like this compound can be explored as specialized solvents or components of solvent systems for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Their purpose is to selectively isolate target analytes from interfering matrix components.

Hypothetical Application in Complex Matrix Extraction:

| Parameter | Description |

| Target Analyte Class | Moderately polar organic contaminants (e.g., certain pesticides, mycotoxins). |

| Complex Matrix | Agricultural products or environmental water samples. researchgate.net |

| Extraction Principle | The alkoxybenzene's ether and aromatic functionalities would offer a specific affinity for analytes with complementary structures, pulling them from an aqueous phase into the organic extractant phase. |

| Benefit | The tailored selectivity could reduce matrix effects, which are a common source of signal suppression or enhancement in LC-MS/MS analysis, thereby improving method accuracy and reliability. researchgate.net |

Research in this area focuses on optimizing the extraction efficiency by adjusting the solvent composition, pH, and temperature to achieve high recovery of the analytes of interest while minimizing the co-extraction of matrix interferences.

Demethylating Agents in Chemical Characterization

In chemical synthesis and characterization, demethylation refers to the chemical removal of a methyl group (–CH₃) from a molecule. wikipedia.org This process is a valuable tool for structural elucidation, particularly for confirming the presence and position of methoxy groups (–OCH₃) on an aromatic ring. While some demethylating agents are known for their epigenetic effects in biology, such as inhibiting DNA methyltransferases, their use in synthetic and analytical chemistry is based on classical organic reactions. wikipedia.orgresearchgate.net

For a compound like this compound, a selective demethylation reaction can serve as a powerful characterization method.

Reaction: Treatment with a specific demethylating reagent, such as boron tribromide (BBr₃) or historically, heating with pyridine (B92270) hydrochloride, can cleave the methyl-oxygen bond of the methoxy group while leaving the ethoxy group intact. wikipedia.org

Transformation: this compound → 1-Ethoxy-2-hydroxy-4-methylbenzene.

Confirmation: The resulting phenol product will have distinctly different properties from the starting material. This change can be easily detected by analytical techniques:

Chromatography: The phenol will have a different retention time on a gas or liquid chromatograph.

Spectroscopy: The mass spectrum will show a different molecular weight, and the infrared (IR) spectrum will show a new, broad absorption band characteristic of a hydroxyl (–OH) group.

By performing this reaction and analyzing the product, chemists can unequivocally confirm the original presence and connectivity of the methoxy group within the molecule's structure.

Q & A

Basic Question: What are the recommended synthetic routes for 1-Ethoxy-2-methoxy-4-methylbenzene, and how are reaction conditions optimized?

Methodological Answer:

A common approach involves Suzuki-Miyaura cross-coupling reactions using aryl halides (e.g., 4-bromo-2-methoxy-1-methylbenzene) and ethoxy-containing boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in degassed THF at 80–100°C for 12–24 hours are typical . Optimization includes:

- Catalyst screening : Pd vs. Ni-based systems for cost efficiency.

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance yield compared to non-polar alternatives.

- Temperature control : Higher temperatures (≥100°C) improve reaction rates but may degrade sensitive functional groups.

Advanced Question: How do steric and electronic effects of substituents influence regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

The ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and methyl (-CH₃) groups create competing electronic and steric environments:

- Electron-donating effects : Methoxy and ethoxy groups activate the aromatic ring toward electrophilic attack, favoring para/ortho positions relative to substituents.

- Steric hindrance : The methyl group at position 4 directs substitution to less hindered positions (e.g., position 5 or 6). Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

- Experimental validation : Nitration or bromination reactions followed by HPLC-MS analysis of product ratios confirm theoretical predictions .

Basic Question: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., methoxy protons at δ 3.2–3.8 ppm) and coupling patterns .

- GC-MS : Quantifies purity and detects byproducts using retention indices and fragmentation patterns (e.g., m/z 166 for the molecular ion).

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry for solid derivatives .

Advanced Question: How can conflicting data on the oxidative stability of this compound be resolved?

Methodological Answer:

Contradictory reports on oxidation products (e.g., quinones vs. ketones) may arise from:

- Reagent specificity : KMnO₄ in acidic conditions favors quinone formation, while CrO₃ yields ketones .

- Reaction monitoring : In-situ IR spectroscopy tracks intermediate peroxides, guiding mechanistic reinterpretation.

- Control experiments : Repeating studies under inert atmospheres excludes radical-mediated side reactions .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 50 ppm).

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (per ECHA guidelines) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: What computational methods predict the photophysical properties of this compound-based materials?

Methodological Answer:

- TD-DFT : Models UV-Vis absorption spectra by simulating electron transitions (e.g., π→π* bands at ~270 nm).

- Solvent effects : COSMO-RS calculations adjust for solvent polarity shifts in fluorescence quantum yields .

- Validation : Compare computed HOMO-LUMO gaps with experimental cyclic voltammetry data (±0.1 eV tolerance) .

Basic Question: How is this compound utilized as a precursor in synthesizing bioactive molecules?

Methodological Answer:

Its ether and methyl groups serve as handles for functionalization:

- Antimicrobial agents : Coupling with heterocyclic amines via Buchwald-Hartwig amination .

- Liquid crystals : Introduce alkyl chains via Williamson ether synthesis for mesogenic core structures .

- Polymer precursors : Radical polymerization with acrylates yields thermostable resins .

Advanced Question: What strategies mitigate competing side reactions during catalytic hydrogenation of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.